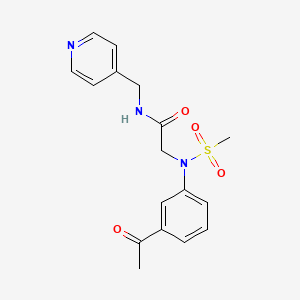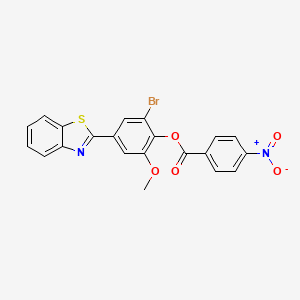![molecular formula C18H29N3O6S2 B4187055 N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide](/img/structure/B4187055.png)
N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide
Descripción general
Descripción
N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide, also known as MBBS, is a chemical compound that has been widely used in scientific research. MBBS is a sulfonamide-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide is based on its ability to bind to the active site of carbonic anhydrase IX and inhibit its activity. Carbonic anhydrase IX is involved in the regulation of pH in cancer cells and its inhibition leads to a decrease in tumor growth. This compound has also been shown to inhibit the activity of ion channels and transporters, which play a role in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which leads to a decrease in tumor growth. This compound has also been shown to inhibit the activity of ion channels and transporters, which play a role in various physiological processes such as the regulation of pH, electrolyte balance, and cell volume.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide has several advantages for lab experiments. This compound is a potent inhibitor of carbonic anhydrase IX and ion channels and transporters, which makes it a valuable tool for studying the role of these proteins in various biological processes. However, this compound has some limitations for lab experiments. This compound is a sulfonamide-based compound, which may limit its use in certain experiments due to potential interference with other sulfonamide-based compounds.
Direcciones Futuras
There are several future directions for the use of N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide in scientific research. This compound has shown promising results in the inhibition of carbonic anhydrase IX, which makes it a potential candidate for the development of anticancer drugs. This compound has also been shown to inhibit the activity of ion channels and transporters, which makes it a potential candidate for the development of drugs for the treatment of various diseases such as hypertension, epilepsy, and cystic fibrosis. The development of new synthesis methods for this compound may also lead to the discovery of new compounds with similar or improved biological activity.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide has been widely used in scientific research as a tool to study the role of sulfonamides in various biological processes. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. This compound has also been used to study the role of sulfonamides in the regulation of ion channels and transporters.
Propiedades
IUPAC Name |
N-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O6S2/c1-2-3-14-28(22,23)19-16-4-5-17(20-6-10-26-11-7-20)18(15-16)29(24,25)21-8-12-27-13-9-21/h4-5,15,19H,2-3,6-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSJFPPDRRVQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)N2CCOCC2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-methoxybenzyl)-N-{[5-(1H-pyrazol-5-yl)-2-thienyl]methyl}-3-piperidinamine](/img/structure/B4186980.png)
![methyl (4-{[(4-chlorophenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B4186988.png)
![3-heptyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4186994.png)


![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4187027.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4187034.png)
![5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187042.png)
![dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate](/img/structure/B4187051.png)
![N-(4-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanamide](/img/structure/B4187058.png)
![N-[1-(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4187066.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile](/img/structure/B4187074.png)
![2-{[1-(4-ethoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid acetate](/img/structure/B4187092.png)